REACTION_CXSMILES
|
F[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[Cl:10].CS(C)=O.[Na+].[CH3:16][S:17]([O-:19])=[O:18]>O>[Cl:10][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:2]=1[S:17]([CH3:16])(=[O:19])=[O:18])[CH:6]=[O:7] |f:2.3|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=O)C=C1)Cl
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
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CS(=O)C
|
Name
|
|
Quantity
|
1.93 g
|
Type
|
reactant
|
Smiles
|
[Na+].CS(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
|
Type
|
CUSTOM
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Details
|
with stirring at 90° C
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
The solution was stirred 6 hours at 90° C.
|
Duration
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6 h
|
Type
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ADDITION
|
Details
|
Sodiumhydrogencarbonate was added
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The extract was evaporated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with 2-propanol, yield 1.06 g
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=O)C=CC1S(=O)(=O)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |